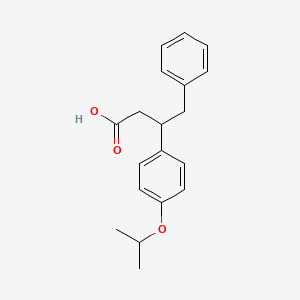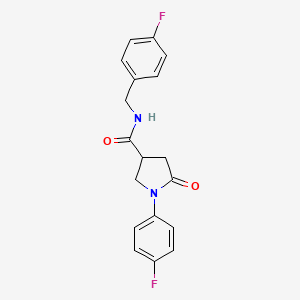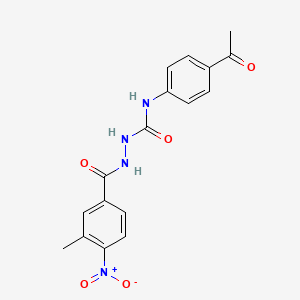![molecular formula C17H19NO4S B4127730 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid
Übersicht
Beschreibung
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid, also known as PSB-0788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in several scientific research studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid involves the inhibition of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the production of inflammatory and pro-tumorigenic molecules. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid binds to the active site of 15-LOX-1, preventing its activity and reducing the production of these molecules. This leads to a reduction in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory and pro-tumorigenic molecules, as well as reduce the expression of genes involved in cancer cell growth and proliferation. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been extensively studied, with several scientific research studies demonstrating its potential therapeutic applications. However, 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid also has some limitations for lab experiments. It has low solubility in water, making it difficult to use in certain experiments. It also has potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid. One potential direction is the development of more potent and selective inhibitors of 15-LOX-1. Another direction is the investigation of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid's potential therapeutic applications in other types of cancer. Additionally, the combination of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid with other cancer therapies, such as chemotherapy and immunotherapy, may also be explored. Finally, the investigation of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid's potential applications in other diseases, such as inflammation and neurodegenerative diseases, may also be of interest.
Conclusion
In conclusion, 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research. Its mechanism of action involves the inhibition of the enzyme 15-LOX-1, leading to a reduction in cancer cell growth and proliferation. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid, including the development of more potent and selective inhibitors, investigation of its potential therapeutic applications in other types of cancer, and the combination with other cancer therapies.
Wissenschaftliche Forschungsanwendungen
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been extensively studied for its potential therapeutic applications in several scientific research studies. One of its most promising applications is in the field of cancer research. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(15-5-3-2-4-6-15)18-23(21,22)16-10-7-14(8-11-16)9-12-17(19)20/h2-8,10-11,13,18H,9,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTKTYGSCSFELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)


![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)